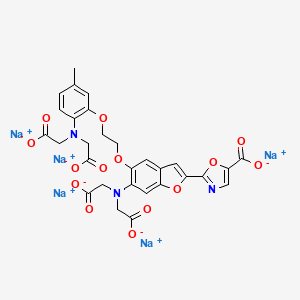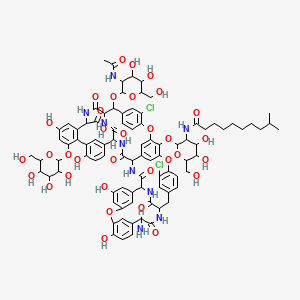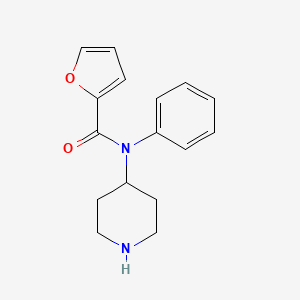
Furanyl norfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furanyl norfentanyl (hydrochloride) is a synthetic opioid analgesic drug precursor. It is an analog of fentanyl, a potent opioid used for pain management. This compound is structurally similar to known opioids and is a known metabolite of furanyl fentanyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furanyl norfentanyl can be synthesized via the Siegfried route, similar to fentanyl, from N-phenethyl-piperidone and 4-anilino-N-phenethyl-piperidine (4-ANPP) . The reaction involves the formation of the furanyl group and subsequent conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet international standards .
Chemical Reactions Analysis
Types of Reactions: Furanyl norfentanyl undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Furanyl norfentanyl (hydrochloride) has several scientific research applications:
Chemistry: Used as an analytical reference material for studying the structure and properties of synthetic opioids.
Biology: Employed in research to understand the metabolism and biological effects of fentanyl analogs.
Medicine: Investigated for its potential use in pain management and as a tool for studying opioid receptors.
Mechanism of Action
Furanyl norfentanyl exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. The molecular targets include the mu-opioid receptor, which is primarily responsible for its analgesic effects .
Comparison with Similar Compounds
- Furanyl fentanyl
- 4-Fluorobutyrfentanyl
- 4-Fluorofentanyl
- Acetylfentanyl
- Benzylfentanyl
Comparison: Furanyl norfentanyl is unique due to its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties. Compared to other fentanyl analogs, it has distinct metabolic pathways and a different profile of biological activity .
Properties
CAS No. |
1047187-49-4 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-phenyl-N-piperidin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-7-4-12-20-15)18(13-5-2-1-3-6-13)14-8-10-17-11-9-14/h1-7,12,14,17H,8-11H2 |
InChI Key |
DDSUGTXSJFAMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


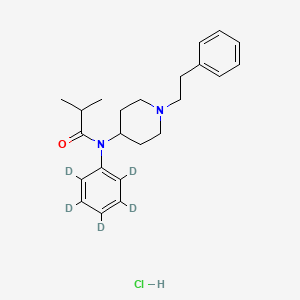
![N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide](/img/structure/B10769900.png)
![[(1S,3R,6R,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769904.png)
![(1S,3R,6S,8R,9S,11S,12S,14R,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769910.png)
![(1S,2R,19R,22S,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769911.png)
![(13E,17E,21E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769923.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val]](/img/structure/B10769929.png)
![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(dec-4-enoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769937.png)
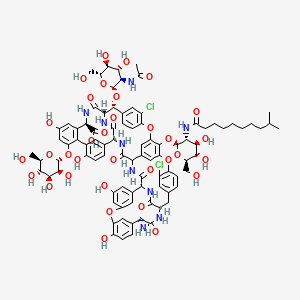
![(13E,17E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769961.png)
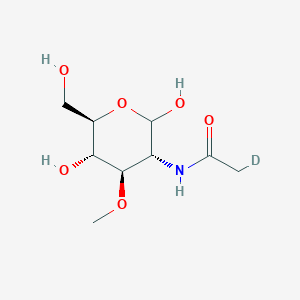
![(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B10769979.png)
